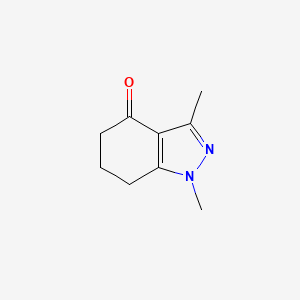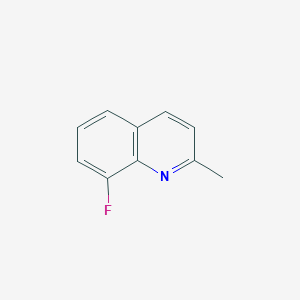
1,5,6,7-tetrahydro-1,3-dimethyl-4H-Indazol-4-one
Übersicht
Beschreibung
1,5,6,7-Tetrahydro-1,3-dimethyl-4H-Indazol-4-one is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a human neutrophil elastase (HNE) inhibitor , which suggests it could be useful in the treatment of diseases involving excessive HNE activity .
Synthesis Analysis
The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors . A green protocol for the chemoselective synthesis of indole derivatives in a one-pot multicomponent reaction has been developed .Chemical Reactions Analysis
The 1,5,6,7-tetrahydro-4H-indazol-4-one core has demonstrated reasonable stability in aqueous buffer, with half-lives over 1 hour . This suggests that it could be a viable candidate for further development and study.Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.20 g/mol . It has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a topological polar surface area of 34.9 Ų .Wissenschaftliche Forschungsanwendungen
Antiviral Research
This compound has been used in the design of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors . The process involved virtual screening based on molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations for selecting compounds for synthesis and evaluation .
Tautomerism Studies
The compound has been the subject of theoretical studies on tautomerism . These studies have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .
Synthesis of Antitumor Agents
1,5,6,7-Tetrahydro-4H-indazol-4-one has been used as a reactant in the synthesis of psammopemmin A , an antitumor agent .
Synthesis of β-ketoesters and Tricyclic Tetrahydrobenzindoles
This compound has been used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles via C-H insertion reactions .
Preparation of Guanylate Cyclase Inhibitors
It has been used as a reactant in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .
Antimicrobial Research
Indazole derivatives, which include 1,5,6,7-tetrahydro-4H-indazol-4-one, have been found to have moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Wirkmechanismus
Target of Action
The primary target of 1,5,6,7-tetrahydro-1,3-dimethyl-4H-indazol-4-one is the human neutrophil elastase (HNE), a serine protease expressed in polymorphonuclear neutrophils . HNE is considered a crucial therapeutic target for treating inflammatory diseases, especially those related to the respiratory system, and various types of cancer .
Mode of Action
This compound acts as an inhibitor of HNE . It binds to the active site of the enzyme, preventing it from catalyzing the breakdown of proteins, including elastin, an essential component of lung tissue. This inhibition can help control the excessive proteolytic activity seen in various inflammatory diseases .
Biochemical Pathways
The inhibition of HNE affects the proteolytic pathways involved in inflammation and tissue damage. By inhibiting HNE, the compound can prevent the degradation of extracellular matrix proteins, reducing tissue damage and inflammation. This action can have downstream effects on various signaling pathways involved in immune response and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and tissue damage. By inhibiting HNE, the compound can prevent the excessive breakdown of proteins in tissues, reducing inflammation and potentially slowing the progression of diseases where HNE activity is a factor .
Eigenschaften
IUPAC Name |
1,3-dimethyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9-7(11(2)10-6)4-3-5-8(9)12/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIYWNOWYQFRMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556298 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36767-45-0 | |
| Record name | 1,3-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)






